molecular formula C6H7N5 B12910817 5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine CAS No. 7702-65-0

5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine

カタログ番号: B12910817
CAS番号: 7702-65-0
分子量: 149.15 g/mol
InChIキー: IDRPIMGBGAFXLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine is a versatile bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is a key intermediate for synthesizing a wide range of biologically active molecules. Compounds based on the pyrimido[4,5-d]pyrimidine structure have demonstrated potent and diverse biological activities in scientific research, including investigated effects as anticancer agents , antimicrobials , and tyrosine kinase inhibitors . Furthermore, this class of compounds has shown promise in research for developing treatments for type 2 diabetes and as anti-inflammatory agents . The synthesis of such derivatives is often achieved via modern, efficient methods, including multicomponent reactions (MCRs) that align with green chemistry principles . This reagent is intended for research and development purposes in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

CAS番号

7702-65-0

分子式

C6H7N5

分子量

149.15 g/mol

IUPAC名

5,8-dihydropyrimido[4,5-d]pyrimidin-2-amine

InChI

InChI=1S/C6H7N5/c7-6-9-2-4-1-8-3-10-5(4)11-6/h2-3H,1H2,(H3,7,8,9,10,11)

InChIキー

IDRPIMGBGAFXLA-UHFFFAOYSA-N

正規SMILES

C1C2=CN=C(N=C2NC=N1)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common method involves the chlorination of a precursor compound with phosphorus oxychloride, followed by amination with ammonia in ethanol to yield the desired product . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines, followed by cyclization using ammonium acetate .

Industrial Production Methods

While specific industrial production methods for 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable processes such as batch or continuous flow synthesis.

化学反応の分析

Types of Reactions

5,6-Dihydropyrimido[4,5-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Manganese (IV) oxide

    Reducing Agents: Lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Solvents: Ethanol, dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, chlorination followed by amination yields 1,2-dihydropyrimido[4,5-d]pyrimidin-4-amine .

作用機序

The mechanism of action of 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of phosphodiesterase and dihydrofolate reductase, interfering with the normal function of these enzymes and thereby exerting its biological effects . The compound’s bicyclic structure allows it to fit into the active sites of these enzymes, blocking their activity.

類似化合物との比較

Structural Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine and related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine Pyrimido[4,5-d]pyrimidine -NH₂ at position 2; 5,8-dihydro saturation Not specified Base structure; potential ligand
5-(3-Nitrophenyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione Pyrimido[4,5-d]pyrimidine -NO₂ phenyl at position 5; trione groups Not specified M.P. 247–250°C; synthesized via DES catalyst
3,4-Dihydropyrimido[4,5-d]pyrimidin-2(1H)-one Pyrimido[4,5-d]pyrimidine -O at position 2; 3,4-dihydro saturation Not specified Patent-protected synthesis method
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Pyrido[2,3-d]pyrimidine -Cl at position 4; tetrahydropyrido core 184.63 Chlorinated analog; enhanced reactivity
LZL ligand (7-(2,5-dihydropyrrol-1-yl)-6-phenyl-pyrido[6,5-d]pyrimidin-2-amine) Pyrido[6,5-d]pyrimidine Phenyl at C6; dihydropyrrol at C7 289.335 Experimental drug (DB08146); lipophilic

Key Observations:

Core Heterocycle Differences :

  • Pyrimido[4,5-d]pyrimidine (main compound) vs. pyrido[2,3-d]pyrimidine or pyrido[6,5-d]pyrimidine . Pyrido systems incorporate a nitrogen atom in the fused benzene ring, altering electronic distribution and binding affinity.
  • Saturation patterns (e.g., 5,8-dihydro vs. 3,4-dihydro vs. 5,6,7,8-tetrahydro ) influence ring rigidity and conformational flexibility.

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in ) increase electrophilicity, whereas -Cl enhances halogen bonding.

Pharmacological and Chemical Properties

  • Thermal Stability : The trione derivative exhibits a high melting point (247–250°C), indicating strong intermolecular interactions.
  • Drug Potential: The LZL ligand is listed in DrugBank (DB08146) as an experimental compound, implying kinase or receptor-targeting activity. Its phenyl group may confer selectivity for hydrophobic binding pockets.
  • Reactivity : The chloro analog is prone to nucleophilic substitution, enabling further derivatization (e.g., Suzuki coupling).

生物活性

5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure:

  • CAS Number: 7702-65-0
  • Molecular Formula: C7H8N4
  • Molecular Weight: 164.17 g/mol
  • IUPAC Name: 5,8-dihydropyrimido[4,5-d]pyrimidin-2-amine

Synthesis Methods

The synthesis of 5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine typically involves multi-step organic reactions. Common methods include cyclization reactions of appropriate precursors under acidic or basic conditions. The synthesis can be optimized for yield and purity using various catalysts and solvents.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-710.5
A5498.3
HepG27.1

These values indicate that the compound exhibits promising activity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:

Compound IC50 (µM) Standard
5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine0.04 ± 0.01Celecoxib

The compound's ability to inhibit COX-2 suggests its potential in treating inflammatory diseases .

Antiviral Activity

Research indicates that 5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine may also exhibit antiviral activity against certain viruses. For example, it has shown efficacy against Zika virus with an EC50 value of approximately 1.4 µM .

The biological activity of 5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation: It may modulate receptors associated with inflammatory pathways.
  • Cell Cycle Arrest: Studies suggest that it induces cell cycle arrest in treated cancer cells.

Study on Anticancer Activity

A study conducted on various derivatives of pyrimidine compounds showed that modifications to the structure of 5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine could enhance its anticancer efficacy. The research indicated that specific substitutions at the N-position significantly improved potency against tumor cells .

Anti-inflammatory Research

In a comparative study assessing the anti-inflammatory effects of several pyrimidine derivatives, 5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine was found to be among the most effective in reducing inflammation markers in vitro .

Q & A

Q. What are the key experimental considerations for synthesizing 5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine?

Methodological Answer: The synthesis of this compound typically follows multi-step protocols involving cyclization and functionalization of pyrimidine precursors. Critical considerations include:

  • Solvent Selection : Use polar aprotic solvents (e.g., dioxane) to stabilize intermediates and enhance reaction efficiency .
  • Ammonia Treatment : Concentrated aqueous NH₃ is essential for amination steps, requiring precise pH control to avoid side reactions .
  • Purification : Column chromatography or recrystallization is recommended to isolate the target compound from byproducts.

Example Protocol (Adapted from ):

StepReagent/ConditionPurpose
1Precursor (e.g., 5a–5d) suspended in dioxaneSolubilization
2NH₃ (aq., concentrated)Amination
3Stirring at 80°C for 12–24 hrsCyclization
4Filtration and vacuum dryingIsolation

Q. Which spectroscopic techniques are most effective for characterizing 5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine?

Methodological Answer: A combination of spectroscopic and analytical methods ensures structural validation:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.14–8.40 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O) and aromatic carbons (e.g., C-4 at δ 164.61 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., N-H stretches at ~2932 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 278.0727 for [M⁺]) .

Q. How can computational methods resolve contradictions in reaction yields across synthetic routes?

Methodological Answer: Discrepancies in yields often stem from unoptimized reaction pathways or competing intermediates. A systematic approach includes:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify energy barriers .
  • Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method predict intermediates and transition states .
  • Experimental Validation : Test computationally derived conditions (e.g., solvent polarity, temperature) to validate predictions .

Example Workflow:

Model competing pathways using DFT.

Compare activation energies to identify dominant routes.

Adjust experimental parameters (e.g., solvent) to favor low-energy pathways.

Q. What strategies optimize reaction conditions for scaling up synthesis?

Methodological Answer: Advanced optimization integrates statistical design of experiments (DoE) and reactor engineering:

  • DoE Principles : Use factorial designs to screen variables (e.g., temperature, catalyst loading) and identify interactions .
  • Continuous Flow Reactors : Enhance reproducibility and heat transfer for exothermic steps .
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress in real time .

Case Study (From ):

VariableRange TestedOptimal Value
Temperature60–100°C80°C
NH₃ Concentration25–35%30%
Stirring Rate200–600 rpm400 rpm

Q. How can crystallographic data inform structure-activity relationships (SAR) for this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights into molecular conformation and intermolecular interactions:

  • Hydrogen Bonding : Analyze H-bond networks (e.g., N-H···O interactions) to predict solubility and stability .
  • Packing Arrangements : Correlate crystal packing with bulk properties (e.g., melting point >300°C from ).
  • Electron Density Maps : Identify electron-deficient regions for derivatization (e.g., functionalizing the pyrimidine ring) .

Example SCXRD Parameters (From ):

ParameterValue
Space GroupP2₁/c
R Factor0.040
Data-to-Parameter Ratio12.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。